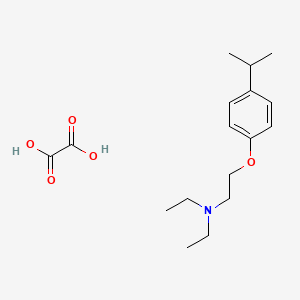

N,N-diethyl-2-(4-isopropylphenoxy)ethanamine oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-diethyl-2-(4-isopropylphenoxy)ethanamine” is a chemical compound with the empirical formula C11H17NO . It is a solid substance .

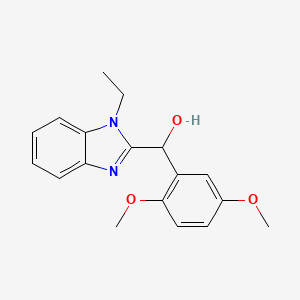

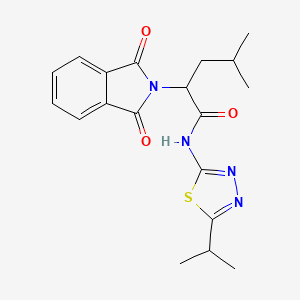

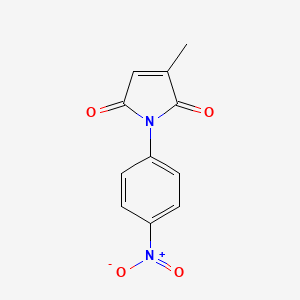

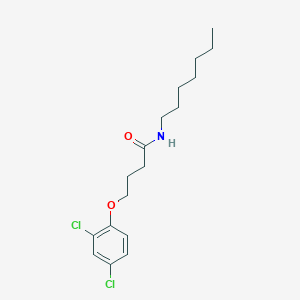

Molecular Structure Analysis

The molecular structure of “N,N-diethyl-2-(4-isopropylphenoxy)ethanamine” involves an isopropyl group attached to a phenyl ring, which is further connected to an ethanamine group via an ether linkage .Physical And Chemical Properties Analysis

“N,N-diethyl-2-(4-isopropylphenoxy)ethanamine” is a solid substance . Its molecular weight is 179.26 .科学研究应用

- Mechanism : DPPE reduces tumorsphere formation and viability of CD44⁺:CD24⁻/low breast cancer cells. It induces apoptosis preferentially in these TICs, potentially enhancing treatment efficacy .

- Significance : This property may contribute to its chemopotentiating effects, making it relevant in cancer therapy .

Breast Cancer Therapy: Targeting Tumor-Initiating Cells

Histamine Antagonism and Chemopotentiating Properties

Clinical Trials in Breast and Prostate Cancer

安全和危害

未来方向

A related compound, DPPE, is currently in phase 2 and 3 clinical trials for breast and prostate cancer . It is thought to potentiate the antineoplastic effect of cytotoxic drugs . This suggests that “N,N-diethyl-2-(4-isopropylphenoxy)ethanamine oxalate” and related compounds may have potential future applications in cancer treatment.

作用机制

Target of Action

N,N-diethyl-2-(4-isopropylphenoxy)ethanamine, also known as DPPE, is thought to potentiate the antineoplastic effect of cytotoxic drugs . It targets breast tumor-initiating cells (TICs) , which are identified as CD44+ : CD24−/low cells . These cells are capable of initiating spheres in culture and secondary tumors following transplantation .

Mode of Action

DPPE is an intracellular histamine (HA) antagonist . It interacts with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs . DPPE induces apoptosis preferentially in CD44+ : CD24−/low cells . It also increases the permeability of primary mouse cerebral endothelial cell monolayers .

Biochemical Pathways

DPPE modulates growth at in vitro concentrations that antagonize HA binding to cytochromes P450 in rat liver microsomes . It also inhibits the P-glycoprotein (P-gp) pump, which is involved in drug resistance . Many substrates of P-gp are also substrates of CYP3A4, a P450 isozyme that metabolizes a variety of antineoplastic agents .

Pharmacokinetics

It is known that dppe requires continuous exposure to exert its effect .

Result of Action

Continuous treatment with DPPE alone directly targets breast TICs . It reduces tumorsphere formation and viability of CD44+ : CD24−/low breast cancer cells . In combination with doxorubicin, DPPE can completely eradicate tumorigenic cells .

Action Environment

The action of DPPE can be influenced by environmental factors such as the presence of other drugs. For example, DPPE has been shown to potentiate the effect of doxorubicin in the treatment of metastatic breast cancer . .

属性

IUPAC Name |

N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO.C2H2O4/c1-5-16(6-2)11-12-17-15-9-7-14(8-10-15)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXHFTNPICELAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(C)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)

![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)

![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)

![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)